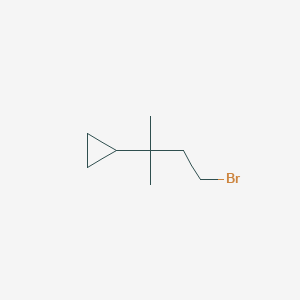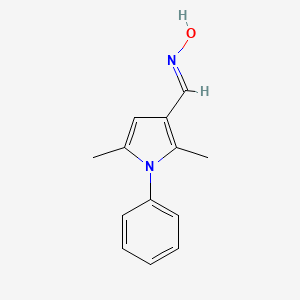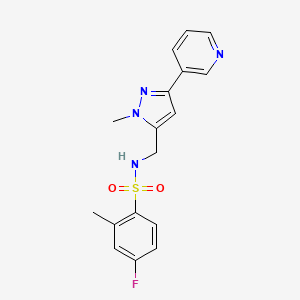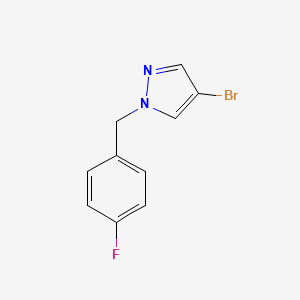
4-Bromo-1-(4-fluorobenzyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Bromo-1-(4-fluorobenzyl)-1H-pyrazole” is a chemical compound that likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. This compound also has bromine and fluorine substituents, which can significantly affect its chemical properties .
Synthesis Analysis
While the exact synthesis process for “4-Bromo-1-(4-fluorobenzyl)-1H-pyrazole” isn’t available, compounds with similar structures are often synthesized through halogenation, where a halogen atom (like bromine or fluorine) is introduced into a molecule .Molecular Structure Analysis
The molecular structure of “4-Bromo-1-(4-fluorobenzyl)-1H-pyrazole” would likely include a pyrazole ring with bromine and fluorine atoms attached. The exact structure would depend on the positions of these atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-1-(4-fluorobenzyl)-1H-pyrazole” would be influenced by its molecular structure. For example, the presence of bromine and fluorine could affect its reactivity, boiling point, melting point, and solubility .Scientific Research Applications
Organic Synthesis and Characterization
Synthesis and Crystallographic Analysis : The synthesis of 1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, a compound similar to 4-Bromo-1-(4-fluorobenzyl)-1H-pyrazole, was achieved through nucleophilic substitution reactions. Its structure was confirmed using various spectroscopic methods and crystallographic analysis, demonstrating its utility as an organic intermediate with potential applications in materials science and organic synthesis (Yang et al., 2021).
Reactivity and Applications in Arylation Reactions : The reactivity of 1-(2-bromobenzyl)-4-halopyrazoles, including compounds structurally similar to 4-Bromo-1-(4-fluorobenzyl)-1H-pyrazole, was explored in Pd-catalyzed direct arylation reactions. These studies highlight the potential of such brominated pyrazoles in synthesizing complex organic molecules, which could have implications in pharmaceutical chemistry and organic synthesis (Brahim et al., 2016).
Potential Medicinal Chemistry Applications
- Fluorogenic Properties and Bioorthogonal Chemistry : Research into sydnones, a class of compounds related to pyrazoles, has shown that they can undergo highly fluorogenic copper-free click cycloadditions. This property is significant for developing sensitive detection methods for biological and chemical applications, indicating that derivatives of 4-Bromo-1-(4-fluorobenzyl)-1H-pyrazole might find similar applications in bioconjugation and material sciences (Favre et al., 2018).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures are often used in suzuki–miyaura coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
It’s known that suzuki–miyaura coupling reactions, in which similar compounds are used, play a crucial role in the formation of carbon–carbon bonds, a fundamental process in organic synthesis .
Result of Action
Its potential use in suzuki–miyaura coupling reactions suggests it could be instrumental in the synthesis of complex organic compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-bromo-1-[(4-fluorophenyl)methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFN2/c11-9-5-13-14(7-9)6-8-1-3-10(12)4-2-8/h1-5,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICABOXLEDFKBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


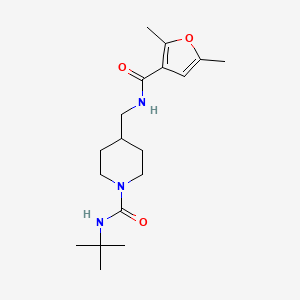
![(4-Benzylpiperidin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B2987220.png)

![ethyl 4-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2987224.png)
![(1R,3S,4S)-3-Hydroxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid](/img/structure/B2987226.png)


![Methyl 2-{[6-(tert-butyl)-3-cyano-4-(2-thienyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}acetate](/img/structure/B2987230.png)
![1-(5-chloro-2-methoxyphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2987231.png)
